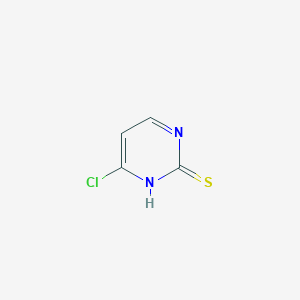

6-Chloropyrimidine-2(1H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZCLXGKOQOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613988 | |

| Record name | 6-Chloropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63096-74-2 | |

| Record name | 6-Chloropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyrimidine 2 1h Thione and Analogous Structures

Classical Synthetic Routes to Pyrimidine-2(1H)-thiones

The foundational methods for synthesizing the pyrimidine-2(1H)-thione core have been well-established for decades, relying on robust and versatile chemical transformations.

Cyclocondensation Reactions Utilizing Thiourea (B124793)

A cornerstone in the synthesis of pyrimidine-2(1H)-thiones is the cyclocondensation reaction involving thiourea with a suitable three-carbon precursor. This approach is widely utilized due to the ready availability of thiourea and the diverse range of accessible 1,3-dielectrophilic partners.

One of the most common variations is the Biginelli-like reaction, a multicomponent reaction where an aldehyde, a β-dicarbonyl compound, and thiourea condense to form dihydropyrimidine-2(1H)-thiones. nih.gov This reaction can be catalyzed by various acids or Lewis acids. For instance, the condensation of aldehydes, 1,3-dicarbonyl compounds, and thiourea can be effectively carried out using granite or quartz as natural, reusable catalysts in refluxing ethanol (B145695). nih.gov

Chalcones, which are α,β-unsaturated ketones, also serve as excellent precursors. They react with thiourea in the presence of a base, such as alcoholic potassium hydroxide, to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. nih.govmdpi.com This two-step process, starting from the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with thiourea, is a reliable method for generating a variety of substituted pyrimidine-thiones. mdpi.com The reaction of chalcones with thiourea has been shown to proceed under reflux for several hours to afford the desired products. nih.gov

Furthermore, the reaction of thiourea with enones and other 1,3-dicarbonyl compounds provides a direct route to the pyrimidine-2-thione nucleus. researchgate.net For example, the reaction of ethylenic ketones with thiourea leads to the formation of pyrimidine (B1678525) derivatives. researchgate.net

| Precursor | Reagents | Catalyst/Conditions | Product Type | Ref |

| Aldehyde, 1,3-Dicarbonyl Compound | Thiourea | Granite or Quartz, Refluxing Ethanol | 3,4-Dihydropyrimidin-2(1H)-thione | nih.gov |

| Chalcone | Thiourea | Alcoholic KOH, Reflux | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | nih.govmdpi.com |

| Ethylenic Ketone | Thiourea | - | Pyrimidine-2-thione derivative | researchgate.net |

Derivatization from Halogenated Pyrimidine Precursors

Another classical strategy involves the chemical modification of a pre-existing pyrimidine ring, particularly through the derivatization of halogenated pyrimidines. Chloropyrimidines are versatile intermediates that can be synthesized from their corresponding hydroxypyrimidines (or their tautomeric keto forms) by treatment with reagents like phosphorus oxychloride (POCl₃). google.commdpi.com

For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) can be converted to 2,4-diamino-6-chloropyrimidine in high yield by heating with POCl₃. mdpi.com This chlorinated intermediate can then undergo further reactions. To introduce the thione functionality, a nucleophilic substitution reaction with a sulfur source is required. For example, reacting a 2-chloro-3-alkylquinoxaline with thiourea in refluxing ethanol has been used to produce 3-alkylquinoxaline-2(1H)-thione, illustrating a potential pathway for converting a chloropyrimidine to a pyrimidine-thione. A closely related compound, 2-amino-6-chloropyrimidine-4(1H)-thione, is a known heterocyclic compound, indicating the feasibility of having both a chlorine atom and a thione group on the pyrimidine ring. cymitquimica.com

The general process for obtaining chloropyrimidines often involves the use of POCl₃, sometimes with the addition of an amine or amine hydrochloride. google.com The resulting chloropyrimidine can then be subjected to thionation.

Approaches Involving Thionation of Pyrimidinones (B12756618)

The direct conversion of a carbonyl group in a pyrimidinone to a thiocarbonyl group offers a straightforward route to pyrimidine-2(1H)-thiones. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). researchgate.netresearchgate.net

The thionation of pyrimidinones has been successfully applied to various pyrimidine-based scaffolds, including tricyclic systems. researchgate.net The choice of thionating agent can be crucial for the reaction's success and yield. For instance, in the synthesis of furo[2,3-d]pyrimidinthiones, phosphorus pentasulfide was found to be a more convenient thionating agent than Lawesson's reagent, leading to higher yields and fewer by-products. researchgate.net Conversely, Lawesson's reagent was more suitable for the thionation of certain pyrrolo[2,3-d]pyrimidinones. researchgate.net These reactions are typically carried out in solvents like dioxane or toluene (B28343) under reflux conditions. researchgate.netresearchgate.net

| Starting Material | Thionating Agent | Solvent/Conditions | Product | Ref |

| Furo[2,3-d]pyrimidinone | Phosphorus pentasulfide (P₂S₅) | Toluene or Dioxane, Reflux | Furo[2,3-d]pyrimidinthione | researchgate.netresearchgate.net |

| Pyrrolo[2,3-d]pyrimidinone | Lawesson's Reagent | Dioxane or Toluene | Pyrrolo[2,3-d]pyrimidinthione | researchgate.net |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been successfully employed for the preparation of various pyrimidine derivatives, including those with a thione functional group. researchgate.net The Biginelli reaction, for example, to produce 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs can be efficiently conducted under microwave irradiation. mdpi.comnih.gov This method often utilizes solvent-free conditions or eco-friendly solvents like water. mdpi.com

The synthesis of substituted 3,4-dihydropyrimidin-2(1H)-ones has been achieved by the condensation of an acetoacetate, a substituted benzaldehyde, and urea (B33335) or thiourea using polystyrenesulfonic acid in water under microwave irradiation. mdpi.comnih.gov Similarly, microwave irradiation has been used in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, highlighting its applicability to halogenated pyrimidines which are precursors for 6-Chloropyrimidine-2(1H)-thione. nih.gov The condensation of chalcones with phenylthiourea (B91264) in ethanol under microwave irradiation has also been reported to yield spiroindol pyrimidinethiones. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Advantages | Ref |

| Biginelli Reaction | Acetoacetate, Benzaldehyde, Thiourea | Polystyrenesulfonic acid, Water, MW | Green, Solvent-free option | mdpi.comnih.gov |

| Cyclocondensation | Chalcone, Phenylthiourea | Ethanol, MW | Faster reaction | researchgate.net |

| Aminopyrimidine Synthesis | Chalcones, Guanidine | Zinc Chloride, MW | Higher yields | nanobioletters.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has proven to be an effective technique for accelerating the synthesis of pyrimidine-2-thione derivatives. The application of ultrasound in the reaction of chalcones with thiourea has been shown to significantly reduce reaction times and improve product yields. shd.org.rsresearchgate.net

In a comparative study, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions was completed in 20-30 minutes, with yields increasing by 20-30% compared to the conventional heating method which required 6 hours. shd.org.rsresearchgate.net This method's advantages of shorter reaction times, higher yields, and milder conditions make it a valuable and efficient alternative for the synthesis of these heterocyclic compounds. shd.org.rs The synthesis of pyrimidinethione derivatives via ultrasonic irradiation of a mixture of pyrrole (B145914) aldehyde, thiourea, and ethyl 3,5-dioxohexanoate has also been reported as an efficient method. ekb.eg

| Reactants | Method | Reaction Time | Yield Improvement | Ref |

| Chalcones, Thiourea | Ultrasound Irradiation | 20-30 minutes | 20-30% increase | shd.org.rsresearchgate.net |

| Pyrrole aldehyde, Thiourea, Ethyl 3,5-dioxohexanoate | Ultrasound Irradiation | 20-25 minutes | Efficient | ekb.eg |

Synthesis of Key Intermediates for 6-Chloropyrimidine-2(1H)-thione

The synthesis of 6-Chloropyrimidine-2(1H)-thione relies heavily on the preparation of appropriately substituted pyrimidine precursors. These intermediates must contain the necessary chlorine atom at the C6 position and a functional group at the C2 position that is either a thione or can be readily converted into one. The following sections detail the primary synthetic routes to these crucial building blocks.

Preparation of Chlorinated Pyrimidine Scaffolds

A fundamental approach to synthesizing the target compound and its analogs involves the creation of a chlorinated pyrimidine ring. This is most commonly achieved by introducing chlorine atoms onto a pre-formed pyrimidine nucleus, often by replacing hydroxyl or amino groups.

One of the most prevalent methods for synthesizing chloropyrimidines is the treatment of the corresponding hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) with chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. For instance, 2,4-diamino-6-hydroxypyrimidine can be effectively converted to 2,4-diamino-6-chloropyrimidine by heating with POCl₃. mdpi.comgoogle.com This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The Vilsmeier-Haack reaction represents another powerful tool, capable of converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines, which can serve as versatile intermediates for further functionalization. mdpi.com

The general procedure involves heating the pyrimidinone substrate with an excess of the chlorinating agent, sometimes in the presence of a tertiary amine like N,N-dimethylaniline to neutralize the generated HCl. After the reaction is complete, the excess POCl₃ is carefully quenched, typically with ice water, and the product is isolated. mdpi.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Stirred at 97 °C for 17 h | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 2,6-Diamino-4-hydroxy-pyrimidine | POCl₃ | Not specified | 6-Chloro-2,4-diaminopyrimidine | High | google.com |

| 4,6-Dihydroxypyrimidine | Vilsmeier Reagent (POCl₃/DMF) | Not specified | 4,6-Dichloropyrimidine | Efficient | mdpi.com |

This table summarizes common methods for the preparation of chlorinated pyrimidine intermediates, which are precursors for 6-Chloropyrimidine-2(1H)-thione.

Strategies for Introducing the Thione Moiety

Once a suitable pyrimidine scaffold is obtained, the next critical step is the introduction of the thione (C=S) functional group at the C2 position. This can be accomplished through two primary strategies: direct cyclization incorporating a sulfur-containing reagent or post-synthetic modification of a pyrimidinone precursor.

Cyclocondensation with Thiourea: The most direct method for constructing a pyrimidine-2-thione ring is through the condensation of a three-carbon (C-C-C) fragment with a reagent containing the N-C-N backbone, such as thiourea. bu.edu.eg This approach, often a variant of the Biginelli reaction, builds the heterocyclic ring with the thione group already in place. The reaction typically involves condensing a 1,3-dicarbonyl compound, a chalcone, or a β-keto ester with thiourea, often under acidic or basic catalysis. mdpi.comresearchgate.net For example, the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea in ethanol, catalyzed by triphenylphosphine (B44618), yields 3,4-dihydropyrimidine-2(1H)-thione derivatives in good yields. researchgate.net

| C-C-C Fragment | N-C-N Reagent | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl compounds | Thiourea | Acid or Base catalysis | Pyrimidine-2-thiones | mdpi.com |

| Chalcones | Thiourea | Triphenylphosphine, Ethanol, 65 °C | 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones | researchgate.net |

| Benzaldehyde, Cyclopentanone | Thiourea | YbCl₃ (Lewis acid) | Fused Pyrimidine-thiones | bu.edu.eg |

This table illustrates the direct synthesis of pyrimidine-thione scaffolds via cyclocondensation reactions involving thiourea.

Thionation of Pyrimidinones: An alternative and highly effective strategy is the conversion of a carbonyl group (C=O) in a pyrimidin-2-one to a thiocarbonyl group (C=S). This thionation reaction is typically performed using specialized sulfur-transfer reagents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₂S₅) are the most common and effective agents for this transformation. researchgate.net The reaction is usually carried out by refluxing the pyrimidinone substrate with the thionating agent in an anhydrous, inert solvent like toluene or dioxane. researchgate.net This method is advantageous as it allows for the late-stage introduction of the thione moiety onto a pre-assembled and functionalized pyrimidine ring.

| Starting Material | Thionating Agent | Solvent | Conditions | Product Type | Reference |

| Furo[2,3-d]pyrimidinones | Phosphorus Pentasulfide (P₂S₅) | Toluene or Dioxane | Reflux, 4 h | Furo[2,3-d]pyrimidine-thiones | researchgate.net |

| Pyrrolo[2,3-d]pyrimidinones | Lawesson's Reagent | Not specified | Not specified | Pyrrolo[2,3-d]pyrimidine-thiones | researchgate.net |

This table outlines the conversion of pyrimidinone precursors to pyrimidine-thiones using standard thionating agents.

Chemical Reactivity and Advanced Derivatization Strategies of 6 Chloropyrimidine 2 1h Thione

Reactions Involving the Thione Functional Group

The thione group in 6-chloropyrimidine-2(1H)-thione is a versatile handle for a variety of chemical modifications, including oxidation, reduction, and S-alkylation/acylation. These reactions are fundamental to the elaboration of the pyrimidine (B1678525) core.

The oxidation of the thione functionality in 2-thiopyrimidine derivatives can lead to the formation of the corresponding sulfoxides and sulfones. These oxidized species are of interest as they can exhibit unique biological activities and serve as intermediates for further chemical transformations. For instance, the oxidation of a 2-thiopyrimidine nucleoside analog has been shown to yield the corresponding oxidized product. nih.gov While specific studies on the direct oxidation of 6-chloropyrimidine-2(1H)-thione to its sulfoxide (B87167) or sulfone are not extensively documented, the general reactivity of 2-thiopyrimidines suggests that this transformation is feasible using common oxidizing agents.

In a related context, the pyrimidine ring itself can undergo oxidation. For example, 2,4-diamino-6-chloropyrimidine has been oxidized to its N-oxide using reagents like hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. questjournals.org This N-oxidation can activate the chloro substituent towards nucleophilic substitution. questjournals.org

The reduction of the thione group in pyrimidine-2(1H)-thiones to the corresponding thiol is a less commonly reported transformation. However, it represents a potential route to access 6-chloropyrimidine-2-thiol. This conversion would be significant as the resulting thiol could exhibit different reactivity and biological properties compared to its thione tautomer. The thiol-thione tautomerism is a known phenomenon in 2-thiopyrimidine chemistry, with the equilibrium position being influenced by the solvent and pH. nih.gov

The sulfur atom of the thione group in 6-chloropyrimidine-2(1H)-thione is a soft nucleophile and readily undergoes alkylation and acylation reactions. S-alkylation is a particularly important transformation as it not only introduces a new substituent but also protects the thione group, preventing potential catalyst poisoning in subsequent metal-catalyzed cross-coupling reactions.

Heating pyrimidine-2-thiones with alkyl halides, such as ethyl chloroacetate, in ethanol (B145695) leads to the formation of the corresponding S-alkylated products. nih.gov This S-alkylation, rather than N-alkylation, is the predominant pathway under these conditions. nih.gov The resulting 2-(alkylthio)pyrimidines are versatile intermediates for further derivatization.

Acylation of the thione group can also be achieved. For example, treatment of pyrimidine-2-thiones with benzoyl chloride can yield the corresponding S-benzoyl derivatives. nih.gov These acylated products can serve as activated intermediates for subsequent reactions.

Table 1: Examples of Alkylation and Acylation of Pyrimidine-2-thiones

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| Pyrimidine-2-thione derivative | Ethyl chloroacetate | Ethyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate derivative | Absolute ethanol, heat | nih.gov |

| Pyrimidine-2-thione derivative | Benzoyl chloride | S-Benzoyl-pyrimidine-2-thione derivative | Heat | nih.gov |

Reactivity of the Chloro Substituent at Position 6

The chloro group at the 6-position of the pyrimidine ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the synthesis of a wide range of substituted pyrimidines.

The chloro substituent at position 6 of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is a common and efficient method for introducing a variety of functional groups, particularly amino groups, onto the pyrimidine scaffold. The reaction generally proceeds by attack of a nucleophile at the carbon bearing the chloro group, followed by elimination of the chloride ion.

The reaction of 6-chloropyrimidines with various amines, including primary and secondary amines, under thermal or microwave-assisted conditions leads to the corresponding 6-aminopyrimidine derivatives in good yields. researchgate.netresearchgate.net The use of a base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction. researchgate.net In some cases, the reaction can be promoted by the addition of a catalyst or by conducting the reaction in a suitable solvent like water. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on 6-Chloropyrimidines

| 6-Chloropyrimidine Derivative | Nucleophile | Product | Reaction Conditions | Yield | Reference |

| 6-Chloropurine derivative | Various amines | 6-Aminopurine derivative | Microwave, DIPEA, ethanol | Good to excellent | researchgate.net |

| 2-Chloropyrimidine | Various amines | 2-Aminopyrimidine derivative | KF, water | Moderate to excellent | researchgate.net |

| 6-Chloro-5-hydroxy-4-aminopyrimidine | Cyclopentylamine | 4-Amino-6-(cyclopentylamino)-5-hydroxypyrimidine | High temperature | High | nih.gov |

The chloro group at the 6-position of the pyrimidine ring can also be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents.

For these cross-coupling reactions to be successful, it is often necessary to first protect the thione group via S-alkylation, as the thione can interfere with the palladium catalyst. The resulting 6-chloro-2-(alkylthio)pyrimidine is a suitable substrate for cross-coupling.

The Suzuki-Miyaura coupling involves the reaction of the 6-chloro-2-(alkylthio)pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various chloropyrimidines to synthesize 6-aryl- and 6-heteroarylpyrimidines. lookchem.commdpi.comnih.govresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield.

The Sonogashira coupling enables the introduction of an alkynyl group at the 6-position by reacting the 6-chloro-2-(alkylthio)pyrimidine with a terminal alkyne. tandfonline.comnih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free conditions have also been developed. nih.gov

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions of Chloropyrimidines

| Chloropyrimidine Derivative | Coupling Partner | Reaction Type | Product | Catalyst System | Reference |

| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Terminal alkynes/amines | Sonogashira | 4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidine | Pd-Cu | tandfonline.com |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Suzuki-Miyaura | 9-Benzyl-6-phenylpurine | Pd(PPh₃)₄, K₂CO₃ | lookchem.com |

| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acids | Suzuki-Miyaura | 6-Aryl-5-dialkylaminopyridazinone | Pd-SPhos | nih.gov |

| Aryl bromides | Terminal alkynes | Sonogashira | Aryl-alkynes | [DTBNpP]Pd(crotyl)Cl | nih.gov |

Transformations and Annulation of the Pyrimidine Ring System

The pyrimidine core of 6-chloropyrimidine-2(1H)-thione is not merely a passive scaffold but an active participant in a variety of chemical reactions. Its inherent electronic properties and the influence of its substituents allow for elegant transformations and the construction of fused ring systems. These processes are critical for expanding the chemical space accessible from this starting material and for the development of novel heterocyclic compounds.

Formation of Fused Heterocyclic Systems (e.g., pyrimidopyrimidines, thiazolopyrimidines)

The strategic annulation of a second heterocyclic ring onto the 6-chloropyrimidine-2(1H)-thione framework is a powerful method for generating novel, polycyclic molecules with diverse biological activities. This approach leverages the reactivity of the pyrimidine ring and its substituents to construct intricate molecular architectures.

One prominent example is the synthesis of pyrimidopyrimidines . These bicyclic systems can be constructed through multi-step reaction sequences. For instance, the initial pyrimidine can undergo reactions that introduce functionalities capable of intramolecular cyclization, leading to the formation of the second pyrimidine ring. The precise reaction conditions and the nature of the introduced substituents dictate the final structure and stereochemistry of the resulting pyrimidopyrimidine. nih.gov

Similarly, the synthesis of thiazolopyrimidines represents another important application of this strategy. biointerfaceresearch.com The thione functionality of the starting material is often the key reactive handle in these transformations. For example, reaction with α-halo ketones or similar bifunctional electrophiles can lead to the formation of a thiazole (B1198619) ring fused to the pyrimidine core. biointerfaceresearch.comnih.gov This type of cyclocondensation reaction is a well-established and efficient method for constructing thiazolopyrimidine scaffolds. biointerfaceresearch.com The resulting fused systems have been investigated for a range of biological activities, including their potential as anticancer agents. nih.gov

The following table summarizes representative examples of fused heterocyclic systems derived from pyrimidine precursors:

| Fused System | Starting Pyrimidine Derivative | Key Reagents/Conditions | Reference |

| Pyrimido[1,6-a]pyrimidines | 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Visnagen/Khellin, DMF; Methyl iodide; Piperazine/Morpholine | nih.gov |

| Thiazolo[3,2-a]pyrimidines | 3,4-Dihydropyrimidine-2(1H)-thiones | Phenacyl bromides/3-(2-bromoacetyl)coumarins, Acetic acid | biointerfaceresearch.com |

| Imidazo[1,2-c]pyrimido[5,4-e]pyrimidines | 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | Aliphatic amine; Ethylene diamine, p-toluenesulfonic acid; Alcoholic KOH, CS2 | nih.gov |

| Pyrimido[2,1-b] biointerfaceresearch.comCurrent time information in Bangalore, IN.thiazines | 2-Amino-4H-1,3-thiazin-4-one derivatives | Isocyanide, Dialkyl acetylenedicarboxylate, CH2Cl2 | mdpi.com |

Regioselective Functionalization of the Pyrimidine Core

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is crucial for the targeted synthesis of complex molecules. digitellinc.com Regioselectivity in these reactions is often governed by the electronic nature of the existing substituents and the reaction conditions employed.

A common strategy for regioselective functionalization involves the use of organometallic reagents. For example, the addition of aryllithium reagents to 5-aryl substituted pyrimidine-2(1H)-thiones has been shown to proceed with a high degree of regioselectivity, leading to the formation of 4-aryl adducts. rsc.org This approach provides a non-Biginelli-type route to 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones. rsc.org

Furthermore, the strategic use of protecting groups and activating groups can direct incoming reagents to a specific position on the pyrimidine core. The inherent reactivity of the C6 position due to the chloro substituent makes it a prime site for nucleophilic substitution, a fundamental reaction in the derivatization of this scaffold.

The table below highlights examples of regioselective functionalization of the pyrimidine core:

| Reaction Type | Pyrimidine Substrate | Reagents | Product | Regioselectivity | Reference |

| Aryl Addition | 5-Aryl substituted pyrimidine-2(1H)-thiones | Aryllithiums | 4,5-Diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones | Addition at C4 | rsc.org |

| Nucleophilic Substitution | 2-Chloro-4-(phenylthio)pyrimidine | Nitrogen and Oxygen Nucleophiles | C2- and C4-substituted pyrimidines | C2 or C4 depending on reaction sequence | digitellinc.com |

Multi-Component Reactions Incorporating 6-Chloropyrimidine-2(1H)-thione Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. These reactions are highly atom-economical and can rapidly generate libraries of diverse compounds. The 6-chloropyrimidine-2(1H)-thione scaffold, with its multiple reactive sites, is an excellent candidate for inclusion in MCRs.

For instance, the Biginelli reaction, a classic MCR, can be adapted to utilize pyrimidine-2(1H)-thione derivatives. While the traditional Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), variations can incorporate pre-functionalized pyrimidine scaffolds to create more elaborate structures.

More contemporary MCRs might involve the reaction of 6-chloropyrimidine-2(1H)-thione with an isocyanide and a suitable third component, such as an acetylene (B1199291) dicarboxylate, to generate highly functionalized heterocyclic systems. mdpi.com The development of novel MCRs that incorporate the 6-chloropyrimidine-2(1H)-thione scaffold is an active area of research, driven by the desire to access new chemical space in an efficient and sustainable manner.

The following table provides an example of a multi-component reaction leading to a complex heterocyclic system:

| Reaction Name/Type | Components | Catalyst/Solvent | Product | Reference |

| One-Pot Three-Component Reaction | 2-Amino-4H-1,3-thiazin-4-one derivatives, Isocyanide, Dialkyl acetylenedicarboxylate | CH2Cl2 | Dihydropyrimido-thiazine-6,7-dicarboxylates | mdpi.com |

| Acid-Controlled Selective Synthesis | Ketones, Aldehydes, Hexamethyldisilazane | Lewis Acids, Microwave Irradiation | 2,4,6-Triaryl Pyridines and Pyrimidines | nih.gov |

Spectroscopic Characterization and Elucidation of Molecular Structure for 6 Chloropyrimidine 2 1h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of 6-Chloropyrimidine-2(1H)-thione and its derivatives, the chemical shifts (δ) of the pyrimidine (B1678525) ring protons are of particular interest. For instance, in 2-chloropyrimidine, the protons on the pyrimidine ring appear at specific chemical shifts that are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent chemicalbook.com. The ¹H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide also provides key insights into the proton environments within a related derivative researchgate.net.

Derivatives of pyrimidine-2-thione have been synthesized and their structures confirmed using ¹H NMR. For example, the synthesis of various pyrimidine-2-thione derivatives showed characteristic signals for the protons on the pyrimidine ring and any substituent groups researchgate.net. In N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, a related heterocyclic compound, ¹H NMR was used to identify the protons of the amine, the alkyl chain, and the imidazole (B134444) ring researchgate.net.

Table 1: Representative ¹H NMR Data for Pyrimidine Derivatives

| Compound/Fragment | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Phenylpyridine | 8.83 - 8.60 | m | H-6 |

| 2-Phenylpyridine | 8.11 - 7.91 | m | H-3, H-5 (phenyl) |

| 2-Phenylpyridine | 7.84 - 7.65 | m | H-3, H-4 (pyridine) |

| 2-Phenylpyridine | 7.55 - 7.48 | m | H-2, H-6 (phenyl) |

| 2-Phenylpyridine | 7.47 - 7.40 | m | H-4 (phenyl) |

| 2-Phenylpyridine | 7.37 - 7.15 | m | H-5 (pyridine) |

| 2-(2-methoxyphenyl)pyridine | 8.56 | d | H-6 |

| 2-(2-methoxyphenyl)pyridine | 7.60 | d | H-3' |

| 2-(2-methoxyphenyl)pyridine | 7.58 – 7.52 | m | H-3, H-4 |

| 2-(2-methoxyphenyl)pyridine | 7.51 – 7.45 | m | H-4', H-5' |

| 2-(2-methoxyphenyl)pyridine | 7.44 – 7.38 | m | H-6' |

| 2-(2-methoxyphenyl)pyridine | 7.20 | dd | H-5 |

| 2-(2-methoxyphenyl)pyridine | 2.38 | s | OCH₃ |

Note: Data for illustrative pyrimidine derivatives. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of substituents. For 4-chloro-2,6-diaminopyrimidine, the ¹³C NMR spectrum has been documented, showing distinct signals for each carbon atom in the pyrimidine ring chemicalbook.com. The positions of these signals are influenced by the chlorine atom and the amino groups.

In studies of various pyrimidine derivatives, ¹³C NMR has been crucial for structural confirmation. For instance, in a series of synthesized pyrimidine derivatives, the carbon atoms of the pyrimidine ring, including the C=S carbon, exhibit characteristic chemical shifts researchgate.netresearchgate.net. Specifically, the C-2 carbon (C=S) in pyrimidine thiones resonates in a distinct downfield region, while the other ring carbons (C-4, C-5, and C-6) appear at chemical shifts determined by their substituents researchgate.net.

Table 2: Representative ¹³C NMR Data for Pyrimidine Derivatives

| Compound/Fragment | Chemical Shift (δ) ppm | Assignment |

| 2-Phenylpyridine | 158.6 | C-2 |

| 2-Phenylpyridine | 146.9 | C-6 |

| 2-Phenylpyridine | 140.5 | C-1' |

| 2-Phenylpyridine | 138.4 | C-4 |

| 2-Phenylpyridine | 130.7 | C-3', C-5' |

| 2-Phenylpyridine | 128.9 | C-2', C-6' |

| 2-Phenylpyridine | 128.1 | C-4' |

| 2-Phenylpyridine | 127.8 | C-3 |

| 2-Phenylpyridine | 122.0 | C-5 |

| 2-(2-methoxyphenyl)pyridine | 155.6 | C-2 |

| 2-(2-methoxyphenyl)pyridine | 148.2 | C-6 |

| 2-(2-methoxyphenyl)pyridine | 142.9 | C-1' |

| 2-(2-methoxyphenyl)pyridine | 137.1 | C-4 |

| 2-(2-methoxyphenyl)pyridine | 131.0 | C-3', C-5' |

| 2-(2-methoxyphenyl)pyridine | 130.0 | C-2' |

| 2-(2-methoxyphenyl)pyridine | 129.8 | C-6' |

| 2-(2-methoxyphenyl)pyridine | 127.8 | C-4' |

| 2-(2-methoxyphenyl)pyridine | 127.5 | C-5 |

| 2-(2-methoxyphenyl)pyridine | 127.4 | C-3 |

| 2-(2-methoxyphenyl)pyridine | 126.8 | OCH₃ |

| 2-(2-methoxyphenyl)pyridine | 125.7 | C-5' |

Note: Data for illustrative pyrimidine derivatives. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comyoutube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

For 6-Chloropyrimidine-2(1H)-thione and its derivatives, key vibrational modes include:

N-H stretching: The N-H bond in the pyrimidine ring typically shows a stretching vibration in the region of 3100-3500 cm⁻¹.

C=S stretching: The thiocarbonyl group (C=S) is a key feature, and its stretching vibration is expected in the range of 1050-1250 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond will exhibit a characteristic stretching vibration, typically in the fingerprint region below 800 cm⁻¹.

C=C and C=N stretching: The aromatic-like pyrimidine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. core.ac.uk

IR spectra of related pyrimidine compounds, such as 4-chloro-2,6-diaminopyrimidine, have been reported, providing a basis for comparison. nist.gov The synthesis and characterization of pyrimidine-2-thione derivatives have consistently utilized IR spectroscopy to confirm the presence of the C=S group and other key functionalities. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H | Stretch | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=N | Stretch | 1630 - 1680 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

| C=S | Stretch | 1050 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Note: General ranges for functional groups found in pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals. wikipedia.org

For pyrimidine systems, common electronic transitions include π → π* and n → π* transitions. wikipedia.org

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. libretexts.org

n → π transitions* involve the promotion of a non-bonding electron (from a nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are generally of lower intensity. libretexts.org

The UV-Vis spectra of chloropyrimidines have been studied in various solvents, revealing how the solvent polarity can influence the λmax values of these transitions. ias.ac.inacs.org The substitution pattern on the pyrimidine ring significantly affects the energy of the molecular orbitals and, consequently, the absorption wavelengths. For instance, the presence of a thione group in 2(1H)-pyridinethione, a related compound, results in characteristic UV absorptions. nist.gov

Table 4: UV-Vis Absorption Data for Pyrimidine Derivatives

| Compound | Solvent | λmax (nm) | Transition |

| 2,4,6-Trichloropyrimidine | Dioxane | ~232 | n-π |

| 2,4,6-Trichloropyrimidine | N/10 NaOH | ~233 | n-π |

| 6-Chloro-2,4-dimethoxypyrimidine | Dioxane | ~232 | n-π |

| Benzene | - | 180, 200 | E-bands (π → π) |

| Benzene | - | 255 | B-band (π → π*) |

Note: Data for illustrative pyrimidine and related compounds. wikipedia.orgias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For 6-Chloropyrimidine-2(1H)-thione, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2) would be observed, with a characteristic intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 5: Common Fragments in the Mass Spectra of Pyrimidine Derivatives

| Fragment Ion | Description |

| [M]+ | Molecular ion |

| [M-Cl]+ | Loss of a chlorine radical |

| [M-HCN]+ | Loss of hydrogen cyanide |

| [M-SH]+ | Loss of a sulfhydryl radical |

| [R-C≡N]+ | Cleavage of the pyrimidine ring |

Note: General fragmentation patterns for pyrimidine derivatives.

Advanced Spectroscopic Techniques for Isomerism and Tautomerism Studies

The existence of 6-Chloropyrimidine-2(1H)-thione in different tautomeric forms, primarily the thione and thiol forms, necessitates the use of sophisticated spectroscopic methods for their differentiation and characterization. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and temperature. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric forms of 6-Chloropyrimidine-2(1H)-thione. In the thione form, the presence of an N-H proton would give a characteristic signal in the ¹H NMR spectrum, which would be absent in the thiol form where an S-H proton would be observed instead. The chemical shifts of the pyrimidine ring protons and carbons are also sensitive to the tautomeric state of the molecule. For instance, the carbon atom attached to the sulfur (C2) would exhibit a significant difference in its ¹³C NMR chemical shift depending on whether it is a thiocarbonyl (C=S) in the thione form or a carbon bearing a thiol group (C-S) in the thiol form.

Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further structural confirmation by establishing correlations between protons and carbons. For example, an HMBC experiment could show a correlation between the N-H proton and the C2 and C6 carbons in the thione tautomer.

While specific spectral data for 6-Chloropyrimidine-2(1H)-thione is not extensively published, data from related pyrimidine-2-thione derivatives can provide insight into the expected chemical shifts. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyrimidine-2-thione Derivatives in DMSO-d₆

| Proton/Carbon | Representative Chemical Shift (ppm) | Notes |

| H-4/H-6 | 6.50 - 7.50 | Chemical shift is influenced by substituents on the pyrimidine ring. |

| N-H | 9.00 - 13.00 | Broad signal, exchangeable with D₂O. Its presence is indicative of the thione tautomer. |

| C-2 | 175.0 - 185.0 | Characteristic chemical shift for a thiocarbonyl carbon (C=S) in the thione form. |

| C-4/C-6 | 110.0 - 140.0 | |

| C-5 | 100.0 - 120.0 |

Note: The data presented are representative values for pyrimidine-2-thione derivatives and may vary for 6-Chloropyrimidine-2(1H)-thione.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is another valuable technique for identifying the dominant tautomeric form. The thione form will exhibit a characteristic C=S stretching vibration, typically in the range of 1100-1250 cm⁻¹. Additionally, the N-H stretching vibration of the thione tautomer would be observed in the region of 3100-3400 cm⁻¹. researchgate.net Conversely, the thiol tautomer would show a weak S-H stretching band around 2550-2600 cm⁻¹ and a C=N stretching vibration. The presence or absence of these key bands can provide strong evidence for the predominant tautomer in a given state. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. A single-crystal X-ray diffraction study of 6-Chloropyrimidine-2(1H)-thione would definitively determine which tautomer exists in the crystal lattice and provide precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for 6-Chloropyrimidine-2(1H)-thione itself is not publicly available, the crystal structure of a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, offers valuable insights into the expected solid-state conformation and packing. nih.gov In the solid state, such molecules are often linked by intermolecular hydrogen bonds, forming dimers or extended networks. nih.gov For 6-Chloropyrimidine-2(1H)-thione, it is anticipated that the thione tautomer would be stabilized in the solid state through intermolecular N-H···S or N-H···N hydrogen bonds.

The crystallographic data would also reveal the planarity of the pyrimidine ring and the orientation of the chloro substituent.

Interactive Data Table: Representative Crystallographic Parameters for a Chlorinated Pyrimidine Derivative

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding Motif | R²₂(8) dimers via N-H···O interactions |

Note: This data is based on the published structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione and serves as an illustrative example. nih.gov The hydrogen bonding in 6-Chloropyrimidine-2(1H)-thione would likely involve the thione sulfur atom.

Computational and Theoretical Investigations of 6 Chloropyrimidine 2 1h Thione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental properties of 6-chloropyrimidine-2(1H)-thione. These computational approaches allow for the prediction of molecular geometry, electronic structure, and other key parameters.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, often performed using methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of atoms in the 6-chloropyrimidine-2(1H)-thione molecule. researchgate.net This process, known as geometry optimization, provides data on bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure reveals the distribution of electrons within the molecule, highlighting areas of high and low electron density, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgpearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Computational studies on similar heterocyclic compounds have shown that the selection of the appropriate orbital (e.g., LUMO or LUMO+1) is crucial for accurately correlating with observed reactivity trends in nucleophilic substitutions. wuxibiology.com For instance, in some chlorodiazines, the LUMO is centered on the C-Cl bond, making it the relevant orbital for predicting reactivity, while in others, the LUMO+1 is more significant. wuxibiology.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-chloropyrimidine | - | - | - |

| 4-chloropyrimidine | - | - | - |

| 3-chloropyridazine | - | - | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For molecules containing nitrogen and sulfur atoms, the negative potential is often localized around these electronegative atoms, while positive potential is found around hydrogen atoms. researchgate.net This information is invaluable for predicting how 6-chloropyrimidine-2(1H)-thione will interact with other molecules and for understanding its hydrogen-bonding capabilities. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict and correlate spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netnih.gov Theoretical calculations of these parameters for 6-chloropyrimidine-2(1H)-thione and related compounds can be compared with experimental data to confirm the molecular structure and assign spectral features. nih.gov

For example, DFT calculations can predict the vibrational frequencies in an IR spectrum. ekb.eg While there might be discrepancies between calculated and experimental values, a scaling factor is often applied to improve the correlation. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, and these predictions generally show good agreement with experimental findings. nih.gov Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can help in assigning electronic transitions. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyrimidine (B1678525) Derivative Note: This table is illustrative and based on general findings for similar compounds, as specific data for 6-Chloropyrimidine-2(1H)-thione was not available.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | e.g., 7.11 - 8.28 | e.g., 7.49 - 8.33 |

| ¹³C NMR | Chemical Shift (ppm) | - | - |

| IR | Vibrational Frequency (cm⁻¹) | - | - |

| UV-Vis | λmax (nm) | - | - |

Tautomeric Equilibrium Studies (Thione-Thiol Tautomerism)

The thione-thiol tautomerism is a significant aspect of the chemistry of 6-chloropyrimidine-2(1H)-thione. researchgate.net The molecule can exist in two tautomeric forms: the thione form, which contains a C=S double bond and an N-H bond, and the thiol form, which has a C-S single bond and an S-H bond, with the proton having moved from the nitrogen to the sulfur atom.

Computational studies, often using ab initio and DFT methods, are employed to investigate the relative stabilities of these tautomers in both the gas phase and in different solvents. rsc.org It has been observed for similar systems, like 2-mercaptopyrimidine, that the thiol form is more stable in the gas phase. researchgate.net However, in polar solvents, the thione tautomer becomes more stabilized. researchgate.netrsc.org This solvent effect is a critical consideration in understanding the reactivity and spectroscopic properties of these compounds. researchgate.net The stability of the thione form in many cases is thought to contribute to the biological activity of related anti-thyroid drugs by preventing spontaneous oxidation to disulfides. ias.ac.in

Coordination Chemistry and Metal Complexes of 6 Chloropyrimidine 2 1h Thione

Ligand Properties and Potential Binding Sites

6-Chloropyrimidine-2(1H)-thione is a heterocyclic compound that possesses multiple potential donor atoms for coordination to metal ions. The ligand can exist in tautomeric forms: the thione form and the thiol form. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfhydryl group (-SH). In the solid state, similar compounds like 6-methylpyridine-2(1H)-thione predominantly exist in the thione form ekb.egnih.govresearchgate.net. Upon coordination to a metal ion, the proton from the N1-H group is typically lost, and the ligand coordinates as the thiolate anion ekb.egnih.govresearchgate.net.

The primary potential binding sites of 6-Chloropyrimidine-2(1H)-thione are:

The exocyclic sulfur atom: The sulfur atom is a soft donor and is expected to be the primary coordination site for a wide range of transition metal ions.

The ring nitrogen atoms (N1 and N3): The pyrimidine (B1678525) ring contains two nitrogen atoms that could potentially coordinate to a metal center. Deprotonation of the N1-H group upon complexation is a common feature for this class of ligands researchgate.net. The N3 atom also has a lone pair of electrons and can act as a donor site.

Coordination of 6-Chloropyrimidine-2(1H)-thione to a metal center can occur in several ways:

Monodentate coordination: The ligand can bind to a metal ion solely through the exocyclic sulfur atom.

Bidentate chelation: The ligand can form a chelate ring by coordinating through the sulfur atom and one of the ring nitrogen atoms (likely N3). This N,S-chelation is a common coordination mode for similar pyrimidine-2-thione derivatives researchgate.net.

Bridging coordination: The ligand can bridge two metal centers, for instance, by coordinating through the sulfur atom to one metal and a ring nitrogen atom to another.

The presence of the chloro substituent at the 6-position is expected to influence the electronic properties of the pyrimidine ring, which in turn could affect the coordination ability of the nitrogen atoms.

Synthesis and Spectroscopic Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of 6-Chloropyrimidine-2(1H)-thione are not documented, general methods for the synthesis of metal complexes with analogous pyrimidine-2-thione ligands can be extrapolated. These syntheses typically involve the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695), methanol, or a mixture of water and an organic solvent researchgate.netmdpi.com. The reaction is often carried out under reflux to ensure completion mdpi.com. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants researchgate.net.

The characterization of these hypothetical complexes would rely on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for determining the coordination mode of the ligand. The disappearance of the ν(N-H) band upon complexation would indicate deprotonation of the N1-H group. A significant shift in the ν(C=S) band to a lower frequency would suggest coordination of the sulfur atom to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds mdpi.comentrepreneur-cn.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide valuable information about the structure of the complexes in solution. The disappearance of the N1-H proton signal in the ¹H NMR spectrum would confirm deprotonation. Shifts in the resonances of the pyrimidine ring protons and carbons upon coordination would indicate the involvement of the ring in metal binding researchgate.net.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the geometry around the central metal ion. The positions and intensities of the d-d electronic transitions can be used to infer whether the complex has, for example, an octahedral, tetrahedral, or square planar geometry researchgate.netresearchgate.net. Charge transfer bands, arising from ligand-to-metal or metal-to-ligand electron transitions, may also be observed.

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and stoichiometry of the synthesized complexes researchgate.net.

Below is a hypothetical data table summarizing the expected spectroscopic changes upon complexation of 6-Chloropyrimidine-2(1H)-thione with a generic metal ion (M²⁺).

| Spectroscopic Technique | 6-Chloropyrimidine-2(1H)-thione (Ligand) | [M(6-chloropyrimidine-2-thiolato)₂] (Complex) | Interpretation |

| IR (cm⁻¹) | ν(N-H) ~3400 | Absent | Deprotonation of N1-H |

| ν(C=S) ~1100-1200 | Shift to lower frequency | Coordination of sulfur | |

| - | New bands ~400-500 | Formation of M-S/M-N bonds | |

| ¹H NMR (ppm) | δ(N-H) ~12-13 | Absent | Deprotonation of N1-H |

| δ(ring H) | Shifted resonances | Involvement of the pyrimidine ring in coordination | |

| UV-Vis (nm) | Ligand-based transitions | d-d transitions and charge transfer bands | Information on coordination geometry and electronic structure |

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional structure of metal complexes of 6-Chloropyrimidine-2(1H)-thione would require single-crystal X-ray diffraction analysis. Although no such studies have been reported for this specific ligand, the crystal structures of complexes with similar pyrimidine-2-thione derivatives provide insights into the likely structural motifs researchgate.net.

Based on analogous systems, one could anticipate the formation of various coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, with divalent transition metal ions, four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) geometries are common researchgate.netresearchgate.net.

For a hypothetical square planar complex, such as [Pd(6-chloropyrimidine-2-thiolato)₂], the ligand would likely act as an N,S-bidentate chelating agent, forming a four-membered chelate ring with the palladium(II) ion. In an octahedral complex, for example, [Co(6-chloropyrimidine-2-thiolato)₂(H₂O)₂], the two ligand molecules would likely occupy four coordination sites, with the remaining two sites being filled by water molecules or other co-ligands researchgate.net.

The following table summarizes plausible coordination geometries and corresponding structural features for hypothetical metal complexes of 6-Chloropyrimidine-2(1H)-thione.

| Metal Ion | Plausible Formula | Coordination Geometry | Expected Structural Features |

| Ni(II) | [Ni(6-chloropyrimidine-2-thiolato)₂] | Square Planar | Four-membered Ni-S-C-N chelate rings. |

| Co(II) | [Co(6-chloropyrimidine-2-thiolato)₂(H₂O)₂] | Octahedral | Bidentate N,S-coordination of the ligand with two aqua ligands. |

| Zn(II) | [Zn(6-chloropyrimidine-2-thiolato)₂] | Tetrahedral | Coordination through the sulfur and a nitrogen atom of each ligand. |

Investigations into the Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes of 6-Chloropyrimidine-2(1H)-thione would be influenced by several factors, including the nature of the metal ion, the coordination geometry, and the electronic effects of the chloro substituent on the pyrimidine ring.

The stability of these complexes in solution would typically be quantified by determining their formation constants (stability constants) bendola.com. This is often achieved through techniques such as potentiometric titrations or spectrophotometric methods . The Irving-Williams series, which predicts the relative stabilities of complexes of divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), would be expected to be followed.

The reactivity of these complexes would encompass a range of possible reactions, including:

Ligand substitution reactions: The coordinated 6-Chloropyrimidine-2(1H)-thione ligand could be replaced by other ligands, or co-ligands (like water) could be substituted. The kinetics and thermodynamics of these reactions would provide insights into the lability of the complexes.

Redox reactions: If the metal center can exist in multiple oxidation states (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)), the complex may undergo redox reactions. The redox potential would be influenced by the coordination environment provided by the ligand.

Reactions at the coordinated ligand: The reactivity of the pyrimidine ring or the chloro substituent could be altered upon coordination to a metal center. For instance, the chloro group might become more or less susceptible to nucleophilic substitution.

Medicinal Chemistry Applications of 6 Chloropyrimidine 2 1h Thione As a Synthetic Precursor and Lead Compound

Design and Synthesis of Novel Derivatives for Biological Evaluation

The strategic importance of 6-Chloropyrimidine-2(1H)-thione lies in its capacity to serve as a versatile scaffold for the generation of diverse molecular architectures. Medicinal chemists leverage its reactive sites to construct novel derivatives with tailored biological activities.

Rational Design of Pyrimidine-Based Scaffolds

The design of new therapeutic agents often begins with a "privileged scaffold," a molecular framework known to interact with specific biological targets. The pyrimidine (B1678525) ring system is one such scaffold, found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The pyrazolo[1,5-a]pyrimidine (B1248293) system, a fused heterocyclic structure containing both pyrazole (B372694) and pyrimidine rings, is a prime example of a privileged scaffold that has been extensively explored for drug discovery due to its synthetic versatility. mdpi.com The inherent reactivity of 6-Chloropyrimidine-2(1H)-thione allows for its use in constructing more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have also shown significant biological potential. ekb.eg The rationale behind using this specific precursor is the ability to introduce a variety of substituents at key positions, thereby modulating the compound's physicochemical properties and its interaction with biological targets.

Strategic Modification at Chloro and Thione Positions

The chloro and thione groups of 6-Chloropyrimidine-2(1H)-thione are the primary sites for chemical derivatization. The chlorine atom at the C6 position is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, leading to the synthesis of diverse libraries of 6-substituted pyrimidine derivatives. For instance, the reaction with different amines can introduce various alkyl or aryl groups, significantly altering the steric and electronic properties of the molecule.

The thione group at the C2 position offers another avenue for modification. It can exist in tautomeric equilibrium with the corresponding thiol form, providing two reactive sites. Alkylation of the sulfur atom is a common strategy to introduce new side chains. Furthermore, the thione group can be converted to other functionalities, such as an oxo group or be involved in cyclization reactions to form fused ring systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. These strategic modifications at both positions are crucial for exploring the structure-activity relationships of the resulting compounds.

Antimicrobial Activity Mechanisms of 6-Chloropyrimidine-2(1H)-thione Derivatives

Derivatives synthesized from 6-Chloropyrimidine-2(1H)-thione have been extensively evaluated for their antimicrobial properties. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of effective new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies in Antibacterial Research

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of 6-Chloropyrimidine-2(1H)-thione, SAR studies have revealed key determinants for their antibacterial efficacy.

Research has shown that the nature of the substituent introduced at the C6 position by displacing the chlorine atom significantly influences antibacterial activity. For example, in a series of 6-substituted pyrimidine-2,4-dione derivatives, compounds with certain substituents demonstrated good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. medwinpublishers.com It was observed that derivatives with electron-withdrawing groups on a phenyl ring at the para position exhibited poorer activity compared to those with no or electron-donating substituents. medwinpublishers.com

Similarly, modifications at the thione position have been shown to be critical. The antibacterial activity of various 2-thiopyrimidine derivatives has been evaluated, with some compounds showing moderate to good activity. nih.gov The combination of modifications at both the C6 and C2 positions allows for a fine-tuning of the antibacterial spectrum and potency. For instance, in a study of thieno[2,3-d]pyrimidinedione derivatives, the presence of the pyrimidine ring was found to be crucial for activity, and a phenol (B47542) group was also identified as critical for potent antibacterial action against multi-drug resistant Gram-positive organisms. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound | Target Bacteria | Activity | Reference |

| 6-substituted pyrimidine-2,4-diones | S. aureus, E. coli | Good to moderate | medwinpublishers.com |

| Thieno[2,3-d]pyrimidinediones | Gram-positive bacteria (MRSA, VRSA, VISA, VRE) | Potent (MIC 2-16 mg/L) | nih.gov |

| Dihydropyrimidinones | Multi-resistant bacteria | Effective action | nih.gov |

| 2-Thiouracil-5-sulphonamide derivatives | Bacteria | Investigated | koreascience.kr |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

SAR Studies in Antifungal Research

In addition to antibacterial activity, derivatives of 6-Chloropyrimidine-2(1H)-thione have also been investigated for their antifungal potential. SAR studies in this area aim to identify the structural features that confer potent and selective antifungal effects.

For instance, a study on 1,6-dihydropyrimidine derivatives revealed that compounds with electron-withdrawing substitutions on an N-phenyl acetamide (B32628) ring attached to the pyrimidine core possessed good antifungal activity against Candida albicans. nih.gov This suggests that the electronic properties of the substituents play a significant role in determining antifungal efficacy. The thione group itself is a key feature in many antifungal compounds. For example, 2-thiohydantoin (B1682308) derivatives have been reported to exhibit antifungal properties. nih.gov

The strategic placement of different functional groups on the pyrimidine scaffold allows for the exploration of interactions with fungal-specific targets. The lipophilicity, electronic nature, and steric bulk of the substituents introduced at the chloro and thione positions are all critical parameters that are systematically varied in SAR studies to optimize antifungal activity.

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound | Target Fungi | Activity | Reference |

| 1,6-dihydropyrimidine derivatives | Candida albicans | Good (MIC as low as 6.25 µg/ml) | nih.gov |

| 2-Thiohydantoin derivatives | Fungi | Reported activity | nih.gov |

| 2-Thiouracil-5-sulphonamide derivatives | Fungi | Investigated | koreascience.kr |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

SAR Studies in Antitubercular Research

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyrimidine derivatives have shown promise in this area. While specific SAR studies on derivatives of 6-Chloropyrimidine-2(1H)-thione for antitubercular activity are an active area of research, related structures provide valuable insights.

For example, new 1-hydroxy-2-thiopyridine derivatives have been found to be highly effective against both replicating and dormant Mycobacterium tuberculosis. nih.gov The 2-thione functionality is a common feature with the pyrimidine precursor, suggesting its potential importance for antitubercular activity. The development of new drugs effective against latent tuberculosis is particularly crucial, and the versatility of the 6-Chloropyrimidine-2(1H)-thione scaffold makes it an attractive starting point for the synthesis of novel compounds with the potential to address this challenge. nih.gov The exploration of various substituents at the C6 and C2 positions will be critical in elucidating the SAR for antitubercular activity and in designing potent new drug candidates.

Research into Anticancer Potential of Derivatives

The pyrimidine-2-thione core is a recognized scaffold in the design of novel anticancer agents. researchgate.net Its synthetic accessibility and the ease with which substituents can be introduced have made it an attractive target for medicinal chemists. Some derivatives have demonstrated potent inhibitory effects on cancer cell lines, such as breast cancer, highlighting their potential as effective neoplastic agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov For pyrimidine-2-thione derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are critical for their anticancer efficacy. researchgate.netnih.gov

For instance, a series of thiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com The introduction of a trifluoromethyl group was intended to improve bioavailability. mdpi.com Within this series, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b ) emerged as the most active compound against a panel of human cancer cell lines. mdpi.com This compound showed a particularly strong cytotoxic effect against melanoma cell lines C32 and A375, with IC₅₀ values of 24.4 µM and 25.4 µM, respectively. mdpi.com The SAR for this series indicated that the 7-chloro derivatives were generally more potent than their 7-oxo or 7-amino counterparts. mdpi.com

In another study, a series of pyrimidine-2-thione derivatives incorporating different heterocycles were synthesized. nih.gov Compound 5a , which features a specific heterocyclic modification, was identified as having the most favorable in-silico binding energy and was selected for further in-vitro testing. nih.gov It exhibited a potent IC₅₀ value of 2.617 ± 1.6 µM against the MCF-7 breast cancer cell line. nih.gov

Furthermore, the anticancer activity of thieno[2,3-d]pyrimidine (B153573) derivatives has been investigated. alliedacademies.org Derivatives containing various sulfa drug moieties were synthesized and tested against the MCF7 breast cancer cell line. alliedacademies.org Compounds bearing sulfa-doxine (14 ), sulfa-dimethoxazine (13 ), and sulfanilamide (B372717) (9 ) at the 3-position, combined with a thione group at the 2-position, showed more potent activity than the reference drug, doxorubicin. alliedacademies.org

Table 1: Anticancer Activity of Selected Pyrimidine-2(1H)-thione Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3b | 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | mdpi.com |

| 3b | 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | mdpi.com |

| 5a | Pyrimidine-2-thione with pyrazoline heterocycle | Breast (MCF-7) | 2.617 | nih.gov |

| 10a | 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone | Colon (HCT-116) | 10.72 | nih.gov |

| 10a | 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone | Hepatocellular (HepG-2) | 18.95 | nih.gov |

| 7 | Pyrimidin-2-Thione Derivative | Hepatocellular (HepG-2) | 25.5 | ekb.eg |

| 14 | Thieno[2,3-d]pyrimidine with sulfa-doxine | Breast (MCF7) | 22.12 | alliedacademies.org |

| 13 | Thieno[2,3-d]pyrimidine with sulfa-dimethoxazine | Breast (MCF7) | 22.52 | alliedacademies.org |

| 9 | Thieno[2,3-d]pyrimidine with sulfanilamide | Breast (MCF7) | 27.83 | alliedacademies.org |

The anticancer effects of pyrimidine-2-thione derivatives are exerted through various mechanisms of action. A key approach involves the inhibition of enzymes that are critical for cancer cell proliferation and survival.

One significant target is the RAS/PI3K/Akt signaling pathway, which is often dysregulated in cancer. A synthesized pyrimidine-2-thione derivative, compound 5a , was shown to induce apoptosis in breast cancer cells by inhibiting phosphorylated RAS and JNK proteins, as well as the expression of PI3K/Akt genes. nih.gov This inhibition led to the upregulation of the p21 gene and p53 protein levels, ultimately causing cell cycle arrest at the sub-G0/G1 phase. nih.gov

Human DNA topoisomerase II (Topo II) is another crucial enzyme for cell growth and a well-established target for anticancer drugs. nih.gov Thiazolo[3,2-a]pyrimidine derivatives have been identified as potent Topo II inhibitors. nih.gov These compounds are thought to act as DNA intercalators, binding between DNA base pairs and causing structural changes that inhibit DNA and RNA synthesis. nih.gov One study reported a novel series of thiazolopyrimidine derivatives, with compound 4c being the most potent Topo II inhibitor, exhibiting an IC₅₀ value of 0.23 ± 0.01 µM. nih.gov This compound also induced significant cell cycle disruption and apoptosis in A549 lung cancer cells. nih.gov

Other Investigated Biological Activities of Derivatives (e.g., Anti-inflammatory, Antiviral, Antioxidant)

Beyond their anticancer potential, derivatives of 6-chloropyrimidine-2(1H)-thione have been investigated for a range of other biological activities. ijpsonline.comhumanjournals.com These include anti-inflammatory, antiviral, and antioxidant effects, making this chemical scaffold a versatile platform for drug discovery. humanjournals.comresearchgate.net

Pyrimidine derivatives are known to possess significant anti-inflammatory properties, often by inhibiting key inflammatory mediators. nih.govallresearchjournal.com The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. nih.gov

SAR studies have provided valuable insights into the structural requirements for anti-inflammatory activity. For example, in a series of pyrimidine derivatives, compounds with 2-chloro and 2-methyl substituents were found to be the most effective inhibitors of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov The synthesis of various pyrimidin-2-thione derivatives revealed that the majority exhibited potent anti-inflammatory activity, ranging from 61% to 86% inhibition in a carrageenan-induced rat paw edema assay, which was comparable or superior to the standard drug ibuprofen (B1674241) (69% inhibition). nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Key Substituents | Target/Assay | Activity | Source |

|---|---|---|---|---|

| Pyrimidine Derivatives | 2-chloro (136) | TNF-α Inhibition | IC₅₀ = 0.122 µM | nih.gov |

| Pyrimidine Derivatives | 2-methyl (137) | TNF-α Inhibition | IC₅₀ = 0.176 µM | nih.gov |

| Pyrimidin-2-thione Derivatives | Various | Carrageenan-induced rat paw edema | 61% to 86% inhibition | nih.gov |

The emergence of viral diseases necessitates the development of new antiviral agents. rsc.orgresearchgate.net Derivatives of dihydropyrimidine-2-thione have been identified as potential inhibitors of the Main Protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication. rsc.orgrsc.org

Comprehensive SAR studies were conducted to optimize the interaction with Mpro. rsc.org Key design elements included the incorporation of proton donor/acceptor groups, six-membered rings, and fluorinated moieties to enhance binding to key amino acid residues in the enzyme's active site. rsc.orgrsc.org This optimization led to the discovery of compounds 12j and 12l , which displayed exceptional in vitro binding affinities with IC₅₀ values of 0.063 µM and 0.054 µM, respectively. rsc.org